molecular formula C18H17ClF3NO3 B284706 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide

カタログ番号: B284706
分子量: 387.8 g/mol
InChIキー: HSEBBIHZZKHXEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop potential treatments for cystic fibrosis.

作用機序

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide selectively blocks the CFTR chloride channel by binding to a specific site on the protein. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel. This compound has been shown to be a reversible inhibitor of CFTR, meaning that its effects can be reversed by removing the inhibitor from the system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of chloride ion transport: this compound blocks the movement of chloride ions through CFTR channels, leading to a decrease in chloride secretion.
2. Alteration of mucus properties: this compound has been shown to alter the properties of mucus in the airways, potentially affecting the clearance of mucus and contributing to the pathogenesis of cystic fibrosis.
3. Modulation of other ion channels: this compound has been shown to modulate the activity of other ion channels, such as the epithelial sodium channel (ENaC), which plays a role in fluid absorption in the airways.

実験室実験の利点と制限

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide has a number of advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: this compound is a selective inhibitor of CFTR, meaning that it does not affect other ion channels or transporters.
2. Reversibility: this compound is a reversible inhibitor, allowing researchers to control the timing and duration of CFTR inhibition.
3. Availability: this compound is commercially available and relatively inexpensive, making it accessible to a wide range of researchers.
Limitations:
1. Off-target effects: Although this compound is selective for CFTR, it can still have off-target effects on other cellular processes.
2. Variability: The effects of this compound can vary depending on the cell type, experimental conditions, and duration of exposure.
3. Limited clinical relevance: this compound has not yet been developed as a clinical therapy for cystic fibrosis, so its relevance to human disease is still uncertain.

将来の方向性

There are a number of future directions for research involving N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide, including:
1. Developing more selective inhibitors of CFTR: Although this compound is a selective inhibitor of CFTR, it can still have off-target effects. Developing more selective inhibitors could help to minimize these effects and improve the specificity of CFTR inhibition.
2. Investigating the effects of CFTR inhibition on other ion channels and transporters: this compound has been shown to modulate the activity of other ion channels, such as ENaC. Investigating these effects in more detail could provide insights into the broader physiological effects of CFTR inhibition.
3. Developing CFTR correctors and potentiators: CFTR correctors and potentiators are drugs that can restore the function of mutant CFTR proteins. Combining these drugs with CFTR inhibitors, such as this compound, could provide a more effective approach to treating cystic fibrosis.
4. Studying the effects of CFTR inhibition in animal models of cystic fibrosis: Although this compound has been extensively studied in cell culture models, its effects in animal models of cystic fibrosis are still unclear. Investigating these effects could provide important insights into the potential clinical applications of CFTR inhibitors.

合成法

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methoxyphenol to form an intermediate, which is then coupled with 4-bromobutyric acid in the presence of a coupling agent. The resulting product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

科学的研究の応用

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide has been used extensively in scientific research to investigate the function and regulation of CFTR, as well as to develop potential treatments for cystic fibrosis. Some of the key applications of this compound include:
1. Studying the mechanism of CFTR regulation: this compound has been used to investigate the role of CFTR in various physiological processes, such as fluid secretion in the airways and intestinal tract, and to examine the effects of different regulatory factors on CFTR function.
2. Developing potential cystic fibrosis therapies: this compound has been used to screen for potential drugs that could restore CFTR function in patients with cystic fibrosis. For example, researchers have used this compound to identify compounds that can correct the folding and trafficking defects of mutant CFTR proteins.
3. Investigating the role of CFTR in other diseases: CFTR has been implicated in the pathogenesis of other diseases, such as pancreatitis and hypertension, and this compound has been used to study the role of CFTR in these conditions.

特性

分子式

C18H17ClF3NO3

分子量

387.8 g/mol

IUPAC名

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide

InChI

InChI=1S/C18H17ClF3NO3/c1-25-13-5-7-14(8-6-13)26-10-2-3-17(24)23-12-4-9-16(19)15(11-12)18(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,24)

InChIキー

HSEBBIHZZKHXEB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

正規SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。